REACTION_CXSMILES
|
[NH2-].[Na+].N.[Na].Cl[C:6]([C:8]1([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)=[CH2:7].Cl>CS(C)=O>[C:6]([C:8]1([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)#[CH:7] |f:0.1,^1:3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
1-(1-chlorovinyl)-1-cyclohexyl-carboxylic acid
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
ClC(=C)C1(CCCCC1)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
After evaporating off the ammonia
|
Type
|
DISSOLUTION
|
Details
|
the sodium amide was dissolved in 40 cm3 of anhydrous dimethylsulphoxide (DMSO)
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued overnight at laboratory temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted several times with ether
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1(CCCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |